
Gadolinium--indium (3/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium-indium (3/5) is a compound formed by the combination of gadolinium and indium in a 3:5 ratio Gadolinium is a rare-earth element known for its unique magnetic and optical properties, while indium is a post-transition metal with significant applications in electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium-indium (3/5) typically involves the direct combination of gadolinium and indium metals. The metals are heated together in a controlled environment to ensure the correct stoichiometry and phase formation. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of gadolinium-indium (3/5) may involve advanced techniques such as induction melting in closed crucibles. This method ensures high purity and precise control over the composition. The resulting alloy is then subjected to heat treatments to achieve the desired phase and homogeneity.
Chemical Reactions Analysis
Types of Reactions: Gadolinium-indium (3/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the properties of both gadolinium and indium.
Common Reagents and Conditions:
Oxidation: Gadolinium-indium (3/5) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas.
Substitution: Gadolinium-indium (3/5) can participate in substitution reactions with halogens, forming halides.
Major Products Formed:
Oxidation: Gadolinium oxide and indium oxide.
Reduction: Pure gadolinium and indium metals.
Substitution: Gadolinium halides and indium halides.
Scientific Research Applications
Gadolinium-indium (3/5) has a wide range of applications in scientific research due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, particularly those involving hydrogenation and dehydrogenation.
Biology: Gadolinium-indium (3/5) is explored for its potential use in biomedical imaging, leveraging the magnetic properties of gadolinium.
Medicine: The compound is investigated for its potential in targeted drug delivery systems, where its magnetic properties can be utilized for controlled release.
Industry: Gadolinium-indium (3/5) is used in the production of specialized alloys and electronic components, benefiting from the conductive properties of indium and the magnetic properties of gadolinium.
Mechanism of Action
The mechanism by which gadolinium-indium (3/5) exerts its effects is primarily related to the magnetic properties of gadolinium. Gadolinium ions have seven unpaired electrons, making them highly paramagnetic. This property is exploited in various applications, such as magnetic resonance imaging (MRI) and targeted drug delivery. The compound’s interaction with molecular targets and pathways is influenced by its ability to alter magnetic fields and enhance contrast in imaging techniques.
Comparison with Similar Compounds
Gadolinium-indium (1/1): Another compound formed by gadolinium and indium, but in a 1:1 ratio. It has different magnetic and structural properties compared to gadolinium-indium (3/5).
Gadolinium-aluminum (3/5): A similar compound where aluminum replaces indium. It is used in different applications due to the distinct properties of aluminum.
Indium-tin oxide (ITO): A widely used compound in electronics, combining indium with tin. It is known for its excellent conductive and transparent properties.
Uniqueness of Gadolinium-Indium (3/5): Gadolinium-indium (3/5) stands out due to its specific ratio of gadolinium to indium, which imparts unique magnetic and conductive properties. This combination makes it suitable for specialized applications in both scientific research and industry, where other similar compounds may not perform as effectively.
Properties
CAS No. |
80103-68-0 |
|---|---|
Molecular Formula |
Gd3In5 |
Molecular Weight |
1045.8 g/mol |
InChI |
InChI=1S/3Gd.5In |
InChI Key |
WMDZMGVOBWWTRP-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[In].[In].[Gd].[Gd].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
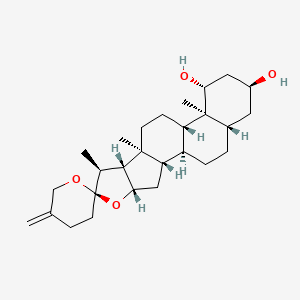
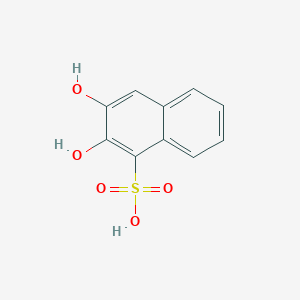


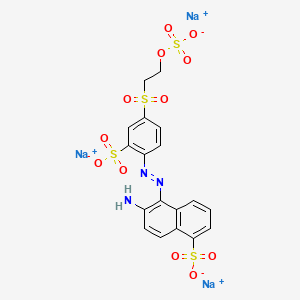
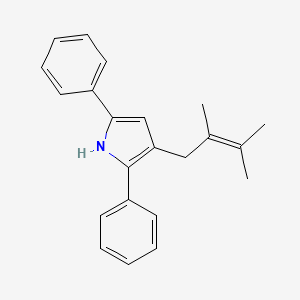
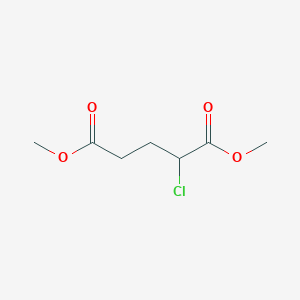
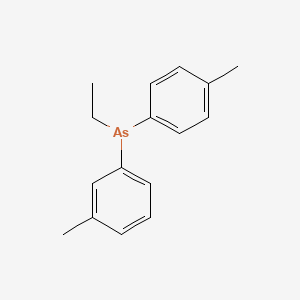
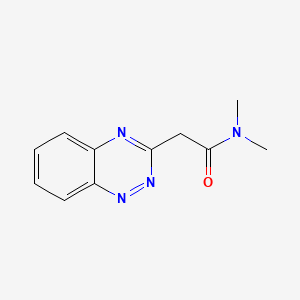

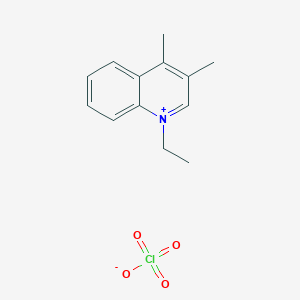
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

